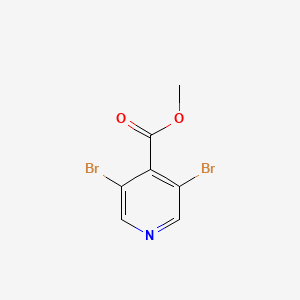
Methyl 3,5-dibromo-4-pyridinecarboxylate
Vue d'ensemble
Description
Methyl 3,5-dibromo-4-pyridinecarboxylate (MDBP) is an organobromine compound derived from pyridine and bromine, and is widely used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments due to its unique chemical properties.
Applications De Recherche Scientifique
Brain-Specific Delivery Systems
Methyl 3,5-dibromo-4-pyridinecarboxylate has been explored for its potential in brain-specific drug delivery systems. For instance, dihydropyridine carrier systems have been studied for the sustained delivery of therapeutic agents to the brain. The research emphasized the utility of dihydropyridine and pyridinium salt redox systems for specific delivery and sustained release of therapeutics to the brain, potentially addressing neurological disorders like AIDS dementia complex (Palomino et al., 1989). This approach involved the conversion of therapeutics into N-methyl-1,4-dihydronicotinate derivatives, indicating a potentially useful strategy for treatment by ensuring the sustained release of the active drug in the brain.
Cardiovascular Agents
In cardiovascular research, derivatives of pyridinecarboxylate, such as 4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, have demonstrated significant potential. These derivatives were synthesized and evaluated for their binding affinity to Ca2+ channels, coronary vasodilator effects, and antihypertensive activities. Among the derivatives, certain compounds like methyl 4,7-dihydro-3-isobuty1-6-methyl-4-(3-nitrophenyl)thieno[2,3-Mpyridine-5-carboxylate showed promising results as cardiovascular agents, highlighting the structural-activity relationships essential for pharmacological potency (Adachi et al., 1988).
Radiopharmaceutical Delivery
Research has also been conducted on the use of this compound-related compounds for the brain-specific delivery of radiopharmaceuticals. Radioiodinated phenylamines attached to dihydropyridine carriers were prepared and evaluated, demonstrating good brain uptake and brain-to-blood ratios in rats. This indicates the potential of dihydropyridine-coupled radiopharmaceuticals to cross the blood-brain barrier, suggesting a useful technique for measuring cerebral blood perfusion (Tedjamulia et al., 1985).
Antihypertensive Activity
A series of bis-quaternized piperidine and pyridine carboxylic acid esters were evaluated for their hypotensive activity, with certain compounds like β-Dimethylaminoethyl N-methyl-α-piperidinecarboxylate di-methobromide showing promising results as experimental compounds for treating hypertension (Hudak et al., 1957).
Antispermatogenic Agents
Compounds analogous to this compound have been synthesized and tested for their ability to reduce testes weight and disrupt spermatogenesis, indicating potential use as antispermatogenic agents for male contraception. The activity of these compounds was found to be highly dependent on stereochemistry and the substitution pattern on the pyridine ring (Cook et al., 1995).
Propriétés
IUPAC Name |
methyl 3,5-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAPIZRUTJEJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)




